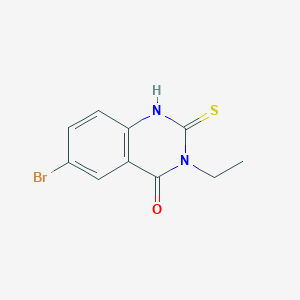

6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-bromo-3-ethyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNKLURCHWRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368564 | |

| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18009-16-0 | |

| Record name | 6-Bromo-3-ethyl-2,3-dihydro-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18009-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

This guide provides a comprehensive overview of the chemical properties of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes available data to offer insights into its structure, synthesis, reactivity, and potential applications, aiming to equip scientists with the foundational knowledge required for its effective utilization in research and development.

Introduction to this compound

The quinazolinone scaffold is a prominent heterocyclic core found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The introduction of a bromine atom at the 6-position and a mercapto group at the 2-position of the quinazolinone ring can significantly influence the molecule's electronic properties and biological activity.[1] The ethyl group at the 3-position further modulates its lipophilicity and steric profile. This compound, with its unique combination of functional groups, represents a promising candidate for further investigation and derivatization in the pursuit of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. While specific experimental data for this compound is limited, we can infer some properties based on its structure and available data for analogous compounds.

| Property | Value | Source/Comment |

| IUPAC Name | 6-bromo-3-ethyl-2-sulfanylidene-2,3-dihydro-1H-quinazolin-4-one | Echemi[5] |

| CAS Number | 18009-16-0 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₀H₉BrN₂OS | Santa Cruz Biotechnology[1] |

| Molecular Weight | 285.16 g/mol | Santa Cruz Biotechnology[1] |

| Boiling Point | 397.5°C at 760 mmHg | Echemi[5] |

| Flash Point | 194.2°C | Echemi[5] |

| Melting Point | No data available. For comparison, the non-brominated analog, 3-ethyl-2-mercaptoquinazolin-4(3H)-one, has a melting point of 258°C.[6] | |

| Solubility | No data available. Likely soluble in organic solvents like DMSO and DMF. | |

| pKa | No data available. The mercapto group is expected to be acidic. |

Synthesis of this compound

A general and widely adopted method for the synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones involves the condensation of the corresponding anthranilic acid with an isothiocyanate.[6][7] For the synthesis of the title compound, 5-bromoanthranilic acid and ethyl isothiocyanate would be the requisite starting materials.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a proposed synthetic pathway based on established methodologies for similar compounds.[7]

Reaction Scheme:

A plausible synthetic route.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (2 equivalents) followed by the dropwise addition of ethyl isothiocyanate (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 20-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Causality behind Experimental Choices:

-

Ethanol as Solvent: Provides a suitable medium for the reactants and facilitates the reaction at reflux temperature.

-

Triethylamine as Base: Acts as a proton scavenger, neutralizing the carboxylic acid and facilitating the nucleophilic attack of the amine on the isothiocyanate.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

-

Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.0-4.3 ppm (CH₂).

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of these protons.

-

-SH Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent, is expected for the mercapto proton. For 3-ethyl-2-mercaptoquinazolin-4(3H)-one, this peak appears at 12.865 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Ethyl Group: Two signals in the aliphatic region, one for the methyl carbon (around 14-15 ppm) and one for the methylene carbon (around 40-45 ppm).

-

Aromatic Carbons: Signals in the range of 110-150 ppm. The carbon bearing the bromine atom will be influenced by the halogen's electronic effects.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.

-

Thione Carbon (C=S): A signal for the C=S carbon is also expected in the downfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ may be present due to the tautomeric thiol-thione equilibrium.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹. For 3-ethyl-2-mercaptoquinazolin-4(3H)-one, this appears at 1621.8 cm⁻¹.[6]

-

C=N Stretch: An absorption band around 1600-1650 cm⁻¹. For the analog, it is at 1649.8 cm⁻¹.[6]

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (285.16 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups: the mercapto group, the quinazolinone core, and the bromine atom.

Key reactive sites of the title compound.

Reactions at the Mercapto Group

The sulfur atom of the mercapto group is highly nucleophilic and represents the primary site for derivatization.

-

S-Alkylation: The thiol can be readily alkylated using various alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) to yield 2-(alkylthio) derivatives. This is a common strategy to introduce diverse functionalities and modulate biological activity.[7]

-

S-Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of S-acyl derivatives.

Reactions involving the Bromine Atom

The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although this may require harsh conditions. More commonly, it can participate in transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids can be used to introduce aryl or heteroaryl substituents at the 6-position, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities.

Potential Applications in Drug Discovery

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[4]

-

Anticancer Activity: Many quinazolinone derivatives have been investigated as potent anticancer agents, with some acting as inhibitors of key enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases.[1] The presence of a halogen at the 6-position has been shown to enhance anticancer effects.[1]

-

Antimicrobial Activity: The quinazolinone nucleus is also a common feature in compounds with antibacterial and antifungal properties.[2][3]

-

Other Pharmacological Activities: Derivatives have also been explored for their anti-inflammatory, analgesic, and anticonvulsant activities.[2][4]

The title compound, this compound, serves as a versatile intermediate for the synthesis of a library of novel compounds with potential therapeutic applications. The reactive handles at the 2- and 6-positions allow for systematic structural modifications to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. While a complete experimental characterization is not yet publicly available, this guide provides a robust framework based on established chemical principles and data from closely related analogs. The synthetic accessibility and the presence of multiple reactive sites make it an attractive starting point for the design and synthesis of new bioactive molecules. Further research into the specific chemical and biological properties of this compound is warranted and is anticipated to yield valuable insights for the development of novel therapeutics.

References

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 1-17. [Link]

-

Al-Omair, M. A., & El-Emam, A. A. (2010). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal of the Serbian Chemical Society, 75(11), 1487-1496. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Dosari, M. S. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 45(9), 4011-4017. [Link]

-

Abdel-Gawad, S. M., et al. (2017). Synthesis and Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Research International, 1-7. [Link]

-

Kaur, R., et al. (2018). Study of developments of biologically active Quinazolinones derivatives: A review. Chemistry & Biology Interface, 8(2), 62-83. [Link]

-

Dinakaran, M., et al. (2003). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Biological & pharmaceutical bulletin, 26(9), 1278-1282. [Link]

-

Pele, R., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2568. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. mediresonline.org [mediresonline.org]

- 4. scispace.com [scispace.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one (CAS: 18009-16-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a heterocyclic motif of significant interest in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, planar structure, rich in nitrogen and oxygen heteroatoms, provides an ideal framework for molecular interactions with various biological targets. This has led to the development of quinazolinone-based drugs with applications as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. The strategic substitution on the quinazolinone ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile scaffold for drug discovery and development. This guide focuses on a specific, promising derivative: 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one.

Physicochemical Properties and Structural Elucidation

Core Structure and Key Features

This compound is characterized by a quinazolinone ring system with three key substitutions that define its chemical nature and potential for biological activity:

-

A bromine atom at the 6-position: The presence of a halogen, such as bromine, at this position is known to enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

-

An ethyl group at the 3-position: This alkyl substitution impacts the steric and electronic properties of the molecule, influencing its solubility and interaction with target proteins.

-

A mercapto group at the 2-position: The thiol (-SH) group is a key functional feature, providing a site for potential hydrogen bonding and metal chelation. It also opens avenues for further chemical modification to create a diverse library of derivatives.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 18009-16-0 | |

| Molecular Formula | C₁₀H₉BrN₂OS | |

| Molecular Weight | 285.16 g/mol | |

| Appearance | Likely a solid | General observation for similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge for this class of compounds |

Synthesis and Characterization: A Proposed Pathway

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be constructed based on established methods for analogous quinazolinone derivatives. The most common and direct approach involves the condensation of a substituted anthranilic acid with an isothiocyanate.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in a one-pot reaction from 5-bromoanthranilic acid and ethyl isothiocyanate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of similar 2-mercapto-3-substituted-quinazolin-4(3H)-ones.

Materials:

-

5-Bromoanthranilic acid

-

Ethyl isothiocyanate

-

Ethanol (absolute)

-

Pyridine (catalytic amount)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoanthranilic acid (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To this solution, add ethyl isothiocyanate (1.1 equivalents) followed by a catalytic amount of pyridine. The pyridine acts as a base to facilitate the initial nucleophilic attack.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The initial reaction forms a thioureido benzoic acid intermediate, which then undergoes intramolecular cyclization upon heating to form the quinazolinone ring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If not, the volume of the solvent can be reduced under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons on the quinazolinone ring, the ethyl group's methylene and methyl protons, and the thiol proton.

-

¹³C NMR would confirm the presence of the carbonyl carbon, the thione carbon, and the carbons of the aromatic ring and the ethyl group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (285.16 g/mol ) and its isotopic pattern due to the presence of bromine.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the quinazolinone, the C=S stretch, and the N-H and S-H stretches.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited in readily accessible literature, the extensive research on structurally similar 6-bromo-quinazolinone derivatives provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

The quinazolinone scaffold is a cornerstone in the development of modern anticancer therapies, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting tyrosine kinases. The presence of a bromine atom at the 6-position has been shown to be a key feature for enhancing cytotoxic activity in various cancer cell lines.

-

Mechanism of Action (Hypothesized): It is plausible that this compound could exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway. The molecule's structure lends itself to binding within the ATP-binding pocket of tyrosine kinases.

-

Supporting Evidence from Analogues: Studies on other 6-bromo-2-mercapto-quinazolinone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (SW480) cancer. For instance, some derivatives have shown IC₅₀ values in the low micromolar range, comparable to or even exceeding the potency of standard chemotherapeutic agents like cisplatin.

Antimicrobial Activity

Quinazolinone derivatives have a long history of investigation as antimicrobial agents. The heterocyclic nature of the quinazolinone ring allows for interactions with essential bacterial enzymes and processes.

-

Spectrum of Activity (Predicted): Based on studies of related compounds, this compound is anticipated to exhibit activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Mechanism of Action (Hypothesized): The antimicrobial action could stem from the inhibition of bacterial cell wall synthesis, DNA gyrase, or other crucial enzymes necessary for bacterial survival. The mercapto group could also play a role by chelating metal ions essential for bacterial enzyme function.

Anti-inflammatory Activity

Certain quinazolinone derivatives have been reported to possess anti-inflammatory properties, suggesting another potential therapeutic avenue for this compound.

-

Mechanism of Action (Hypothesized): The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

Future Directions and Research Opportunities

This compound represents a promising, yet underexplored, molecule. The information presented in this guide, based on the well-established chemistry and pharmacology of the quinazolinone scaffold, provides a solid foundation for future research.

Key areas for future investigation include:

-

Definitive Synthesis and Optimization: The proposed synthesis protocol should be experimentally validated and optimized for yield and purity.

-

Comprehensive Biological Screening: The compound should be systematically screened against a wide panel of cancer cell lines and microbial strains to determine its specific activity profile and potency.

-

Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and mechanisms through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: The 2-mercapto group provides a convenient handle for further chemical modifications. Synthesizing a library of derivatives with different substituents at this position would allow for the exploration of SAR and the potential identification of even more potent analogues.

Caption: A workflow for the future development of this compound.

Conclusion

This compound is a molecule of significant interest, positioned at the intersection of a privileged chemical scaffold and strategic functionalization. While direct experimental data is emerging, the wealth of information on related 6-bromo-quinazolinones strongly suggests its potential as a lead compound for the development of new anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of its properties, a robust proposed synthesis, and a clear roadmap for its future investigation and development.

References

- Alagarsamy, V., et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. Journal of the Korean Chemical Society, 62(4), 249-266.

- Hameed, A., et al. (2018). Quinazoline derivatives: a comprehensive review of their biological potential. Mini-Reviews in Medicinal Chemistry, 18(12), 1059-1080.

- Alaqeel, S. I. (2017).

- Zayed, M. F., et al. (2014). The quinazoline nucleus as a scaffold for the design of new anticancer agents. Future Medicinal Chemistry, 6(16), 1827-1849.

-

Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). Retrieved from [Link]

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, plausible synthetic pathways, and detailed characterization methodologies. Furthermore, this guide will explore the promising biological activities exhibited by the broader class of 6-bromo- and 2-mercapto-quinazolinones, with a particular focus on their potential as anticancer and antimicrobial agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core, a fused heterocycle comprising a benzene ring and a pyrimidinone ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1][3] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Derivatives of quinazolinone have been reported to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive activities.[1][4] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature a quinazolinone core and function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[4] The introduction of a bromine atom at the 6-position and a mercapto group at the 2-position of the quinazolinone scaffold has been shown to modulate and often enhance these biological activities.[4][5]

This guide focuses specifically on this compound, providing a detailed exploration of its molecular characteristics and a rationale for its potential as a lead compound in drug discovery programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the core quinazolinone ring system with key substitutions that influence its chemical behavior and biological interactions.

-

Molecular Formula: C₁₀H₉BrN₂OS

-

Molecular Weight: 285.16 g/mol

Structural Features:

-

Quinazolinone Core: A bicyclic aromatic system that provides a rigid scaffold for the presentation of functional groups.

-

6-Bromo Substitution: The electron-withdrawing bromine atom at the 6-position can influence the electronic distribution of the ring system, potentially enhancing binding affinity to biological targets and improving anticancer effects.[4]

-

3-Ethyl Group: An alkyl substituent at the N3 position, which can impact lipophilicity and steric interactions within a binding pocket.

-

2-Mercapto Group: The thiol (-SH) group at the C2 position is a key functional group that can exist in tautomeric equilibrium with the thione form. This group is known to be a good nucleophile and can participate in hydrogen bonding and metal chelation, which are often crucial for biological activity.

The interplay of these structural features dictates the overall physicochemical properties of the molecule, such as its solubility, lipophilicity (LogP), and hydrogen bonding capacity, all of which are critical determinants of its drug-like properties.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| LogP | 2.5 - 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 68.0 - 72.0 cm³ |

| Polar Surface Area | 50.0 - 60.0 Ų |

Note: These values are estimations based on computational models and may vary from experimental data.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound has not been explicitly detailed in the available literature, a highly plausible and efficient synthetic route can be designed based on well-established methodologies for analogous compounds.[4] The most common and effective approach involves a one-pot condensation reaction between a substituted anthranilic acid and an isothiocyanate.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of 5-bromoanthranilic acid with ethyl isothiocyanate in the presence of a base.

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ymerdigital.com [ymerdigital.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one

This compound belongs to the quinazolinone class of heterocyclic compounds. The presence of a bromine atom at the 6-position can significantly influence the compound's biological activity, a common strategy in medicinal chemistry to enhance efficacy.[4] The ethyl group at the 3-position and the mercapto group at the 2-position are also key features that can be modified to modulate the compound's properties. Accurate spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such synthesized molecules.

Molecular Structure and Predicted Spectroscopic Overview

The molecular formula for this compound is C₁₀H₉BrN₂OS, with a molecular weight of 285.16 g/mol .[5][6]

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR data, based on the analysis of similar structures and established chemical shift principles.[4]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | SH |

| ~8.0 | Doublet | 1H | H-5 |

| ~7.8 | Doublet of Doublets | 1H | H-7 |

| ~7.5 | Doublet | 1H | H-8 |

| ~4.1 | Quartet | 2H | N-CH₂ |

| ~1.3 | Triplet | 3H | CH₃ |

Interpretation:

-

The -SH proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature.

-

The aromatic protons on the quinazolinone ring will show characteristic splitting patterns. H-5, being adjacent to the electron-withdrawing carbonyl group, will be the most deshielded. The bromine at position 6 will influence the chemical shifts of the adjacent protons.

-

The ethyl group will present as a quartet for the methylene protons (N-CH₂) coupled to the methyl protons, and a triplet for the methyl protons (CH₃) coupled to the methylene protons.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule:

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (C-4) |

| ~160.0 | C-S (C-2) |

| ~145.0 | C-8a |

| ~138.0 | C-7 |

| ~128.0 | C-5 |

| ~125.0 | C-4a |

| ~120.0 | C-8 |

| ~118.0 | C-6 |

| ~40.0 | N-CH₂ |

| ~14.0 | CH₃ |

Interpretation:

-

The carbonyl carbon (C-4) will be the most downfield signal.

-

The C-2 carbon , attached to both sulfur and nitrogen, will also be significantly downfield.

-

The aromatic carbons will appear in the typical range of 110-150 ppm. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

The aliphatic carbons of the ethyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2600-2550 | Weak | S-H stretch |

| ~1680 | Strong | C=O stretch (amide) |

| ~1610, 1580 | Medium-Strong | C=C aromatic ring stretch |

| ~1350 | Medium | C-N stretch |

| ~700-600 | Strong | C-Br stretch |

Interpretation:

-

The presence of a strong absorption around 1680 cm⁻¹ is a clear indication of the amide carbonyl group .

-

The S-H stretch is typically weak and can sometimes be difficult to observe.

-

The aromatic and aliphatic C-H stretches will be present in their expected regions.

-

The C-Br stretch appears in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). The predicted m/z values would be approximately 284 and 286.

-

Major Fragmentation Pathways:

-

Loss of the ethyl group (-CH₂CH₃) from the molecular ion.

-

Loss of the mercapto group (-SH).

-

Cleavage of the quinazolinone ring system.

-

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, similar to the synthesis of related quinazolinone derivatives.[4][7]

Synthesis of this compound

A plausible synthetic route involves the reaction of 5-bromoanthranilic acid with ethyl isothiocyanate.

Materials:

-

5-bromoanthranilic acid

-

Ethyl isothiocyanate

-

Ethanol

-

Pyridine (or another suitable base)

Procedure:

-

A mixture of 5-bromoanthranilic acid and ethyl isothiocyanate in ethanol is prepared.

-

A catalytic amount of a base, such as pyridine, is added to the mixture.

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization.

Spectroscopic Analysis

NMR:

-

Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR:

-

Prepare a sample of the solid compound as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum, ensuring to capture the isotopic pattern of the molecular ion.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, along with their interpretations, offer a solid foundation for the characterization of this and related quinazolinone derivatives. The experimental protocols outlined provide a starting point for the synthesis and analysis of this class of compounds, which hold significant promise in the field of drug discovery.

References

-

Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (URL: [Link])

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. (URL: [Link])

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. (URL: [Link])

-

Supporting Information. The Royal Society of Chemistry. (URL: [Link])

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. parchem.com [parchem.com]

- 7. scispace.com [scispace.com]

Introduction: The Quinazolinone Scaffold as a Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Quinazolinone Derivatives

The quinazolinone nucleus, a heterocyclic system formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives exhibit an exceptionally broad spectrum of biological activities, a versatility that has captivated researchers and drug development professionals for decades.[3][4] This structural framework is present in numerous approved therapeutic agents and serves as a fertile ground for the discovery of novel drug candidates.[2][5][6]

This guide provides an in-depth exploration of the multifaceted biological activities of substituted quinazolinone derivatives. Moving beyond a mere catalog of effects, we will dissect the underlying mechanisms of action, present validated experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) data. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into this remarkable class of compounds. The activities covered herein include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The application of quinazolinone derivatives in oncology is one of the most extensively researched areas, leading to several clinically successful drugs.[4][7] Their efficacy stems from the ability to selectively interfere with signaling pathways and cellular machinery that are fundamental to tumor growth and survival.[8][9]

Mechanism of Action I: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[10] Its dysregulation through mutation or overexpression is a hallmark of numerous cancers, making it a prime therapeutic target.[11][12] The 4-anilinoquinazoline scaffold has proven to be an ideal pharmacophore for developing potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).[5][10] These compounds typically function as ATP-competitive inhibitors, occupying the kinase's active site and preventing the signal transduction cascade that drives tumor cell proliferation.[5][12] Several FDA-approved drugs, including gefitinib and erlotinib, are based on this quinazoline core.[6]

Mechanism of Action II: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, forming a critical component of the cytoskeleton. They are essential for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.[13][14] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[15][16][17] This interaction prevents the assembly of microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[17][18]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[19] The causality is direct: viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.[19]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.[19]

-

Compound Treatment: Prepare serial dilutions of the test quinazolinone derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[19]

-

Incubation: Incubate the plate for a specified period (typically 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[19] During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Data Summary

SAR studies are critical for optimizing the anticancer potency of the quinazolinone scaffold. Substitutions at positions 2, 3, 6, and 8 of the ring system have been shown to be particularly significant.[8] For instance, the presence of a halogen atom (e.g., chlorine, bromine) at position 6 or 7 often enhances EGFR inhibitory activity.[6]

| Compound Ref. | R² Substituent | R³ Substituent | Target Cell Line | IC₅₀ (µM) | Mechanism |

| Gefitinib | - | 3-chloro-4-fluoro-phenylamino | A431 (EGFR) | 0.003-0.03 | EGFR Inhibitor[10] |

| Erlotinib | - | 3-ethynylphenylamino | MCF-7 | 1.14 | EGFR Inhibitor[13] |

| Compound E | 4-fluorophenyl | Valine | MDA-MB-231 | 0.43 | EGFR/Tubulin Inhibitor[13] |

| Compound G | 4-fluorophenyl | Tryptophan | MCF-7 | 0.44 | EGFR/Tubulin Inhibitor[13] |

| Compound Q19 | Thiophen-2-ylmethyl | 4-methoxyphenyl | HT-29 | 0.051 | Tubulin Inhibitor[16] |

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Quinazolinone derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][20] This makes them attractive scaffolds for developing new agents to combat infectious diseases, particularly in the face of rising antimicrobial resistance.

Mechanism of Action: DNA Gyrase Inhibition

A key target for antibacterial action is DNA gyrase (a type II topoisomerase), an essential bacterial enzyme that introduces negative supercoils into DNA, facilitating replication and transcription.[21] Inhibition of this enzyme leads to the cessation of these critical cellular processes and ultimately results in bacterial death. Molecular docking studies have shown that certain quinazolinone derivatives can fit into the ATP-binding site of the GyrB subunit of DNA gyrase, acting as competitive inhibitors.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[24]

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinazolinone compound in the broth.[25]

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[24]

-

Determine MIC: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[22]

Structure-Activity Relationship (SAR) and Data Summary

For anticonvulsant activity, substitutions at positions 2 and 3 are paramount. Studies have shown that compounds with an allyl group at position 3 generally exhibit higher activity than those with a benzyl group. T[26]he electronic nature of substituents on an aromatic ring at position 2 also significantly influences activity.

[27]| Compound Ref. | R² Substituent | R³ Substituent | MES Test ED₅₀ (mg/kg) | | :--- | :--- | :--- | :--- | | Compound 1a | p-Br-C₆H₄- | Allyl | 100.2 |[26] | Compound 2a | C₆H₅- | Allyl | 105.7 |[26] | Compound 7a | p-CH₃O-C₆H₄- | Allyl | 110.5 |[26] | Compound 5b | 4-(dimethylamino)phenyl | - | 47.38 |[28] | Compound 5c | 4-methoxyphenyl | - | 56.40 |[28]

Conclusion

Substituted quinazolinone derivatives represent a cornerstone of modern medicinal chemistry, demonstrating a remarkable range of biological activities with profound therapeutic potential. Their success as anticancer agents, particularly as EGFR and tubulin inhibitors, is well-established, while their promise in developing new antimicrobial, anti-inflammatory, and anticonvulsant therapies continues to drive extensive research. The true power of this scaffold lies in its synthetic tractability, allowing for fine-tuning of its pharmacological profile through targeted substitutions. Future research will undoubtedly focus on developing novel hybrids, exploring new biological targets, and optimizing pharmacokinetic properties to translate the vast potential of this privileged structure into the next generation of clinical therapies.

References

-

Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Waghmare, S., Manchare, A., Shaikh, A., & Raut, D. (2020). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Journal of Pharmaceutical and Biological Archive, 8(1). [Link]

-

Li, Y., Geng, J., Zhang, Y., & Yu, K. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(19), 6882. [Link]

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

-

Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sayed, M. A. A., & El-Sattar, N. E. A. (2022). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 27(19), 6296. [Link]

-

S. K. S, S. S., & S. K. (2013). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

-

Ageeva, T. A., Gornostaeva, E. A., Masterova, A. I., & Ozerov, A. A. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 98(5), 589–597. [Link]

-

Rastegari, A., Kargar, H., Erfani, N., & Jafari, E. (2018). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences, 13(5), 454–463. [Link]

-

Miles, L. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Waghmare, S. M., et al. (2020). A review on biological activity of quinazolinones. ResearchGate. [Link]

-

Khoshnevis, N., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research. [Link]

-

Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

Shrestha, G. S., et al. (2023). Diagnostic microbiology for intraocular infections: A comprehensive approach. ResearchGate. [Link]

-

Löscher, W. (2016). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

-

Bakr, R. B., et al. (2023). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

-

Brancale, A., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 58(4), 1993–2009. [Link]

-

Iacob, A. D., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(7), 834. [Link]

-

Wang, Y., et al. (2023). Design, synthesis and antibacterial activity of quinazolinone derivatives containing glycosides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2171120. [Link]

-

Kumar, D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Informatics in Medicine Unlocked, 49, 101292. [Link]

-

Mantu, D., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(18), 5851. [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. [Link]

-

Wang, Y., et al. (2023). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry, 262, 115891. [Link]

-

He, L., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Current Bioactive Compounds, 8(2), 126-141. [Link]

-

Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.23. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Szymańska, K., & Grenda, A. (2023). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10565. [Link]

-

Sharma, R., et al. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

-

Widak, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535. [Link]

-

Wang, Y., et al. (2023). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Gomaa, A. A., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(3), 225-235. [Link]

-

Al-Suwaidan, I. A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(35), 21397-21425. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Zhang, M., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 184. [Link]

-

Singh, A., & Sharma, P. K. (2024). Some quinazolinone derivatives as anticancer agents. ResearchGate. [Link]

-

Kaur, R., et al. (2023). Structure activity relationship of quinazoline derivatives as an anticonvulsant agent. Inorganic and Nano-Metal Chemistry, 1-14. [Link]

-

Khan, I., et al. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 22(8), 1335. [Link]

-

Al-Abdullah, E. S., et al. (2014). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PLoS ONE, 9(9), e107922. [Link]

-

Liu, Y., et al. (2024). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry, 265, 116086. [Link]

-

Aly, M. H., et al. (2020). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. ACS Omega, 5(29), 18277–18288. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 15. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apec.org [apec.org]

- 23. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 24. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 26. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]

- 27. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 6-Bromo-Quinazolinones: A Technical Guide to Therapeutic Applications

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, celebrated for its wide-ranging pharmacological activities.[1][2] Among its many derivatives, 6-bromo-quinazolinones have surfaced as a particularly promising class of compounds, demonstrating significant potential in oncology, inflammation, and infectious diseases.[3][4] This technical guide offers a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of 6-bromo-quinazolinone derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs. This document provides not only a review of the current landscape but also detailed experimental protocols and mechanistic insights to facilitate further research and development.

Introduction: The Quinazolinone Core and the Significance of Bromination

Quinazolinone, a bicyclic heterocyclic compound, is a privileged structure in drug discovery, forming the backbone of numerous approved drugs.[1][5] Its rigid structure and ability to participate in various non-covalent interactions allow for high-affinity binding to a multitude of biological targets. The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to significantly enhance the therapeutic efficacy of these compounds.[1] This halogenation can modulate the compound's lipophilicity, metabolic stability, and electronic properties, thereby improving its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the multifaceted therapeutic potential of 6-bromo-quinazolinones, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the synthetic strategies employed to generate diverse libraries of these compounds, dissect their molecular mechanisms of action, and provide practical, field-proven experimental protocols for their evaluation.

Synthetic Strategies for 6-Bromo-Quinazolinone Analogs

The synthesis of 6-bromo-quinazolinone derivatives is a critical first step in exploring their therapeutic utility. A common and efficient synthetic approach commences with 5-bromoanthranilic acid.[3][6] This starting material can be subjected to various chemical transformations to introduce a wide array of substituents at the 2 and 3-positions of the quinazolinone ring, enabling extensive structure-activity relationship (SAR) studies.[3]

General Synthesis of 2,3-Disubstituted 6-Bromo-4(3H)-quinazolinones

A prevalent synthetic route involves the initial formation of a 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate. This is typically achieved by refluxing 5-bromoanthranilic acid with an appropriate acyl chloride or anhydride.[3] The subsequent reaction of this intermediate with a primary amine or other nucleophile leads to the formation of the final quinazolinone ring system.[3]

Experimental Protocol: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one [3]

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

-

A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled.

-

The resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one

-

A mixture of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a substituted aniline in glacial acetic acid is refluxed.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified product.

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

For the synthesis of derivatives with a thiol group at the 2-position, a different strategy is employed.

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5) [1]

-

A mixture of 5-bromoanthranilic acid (3), phenyl isothiocyanate (4), and triethylamine in absolute ethanol is refluxed at 65 °C for 20 hours.

-

The completion of the reaction is monitored by TLC.

-

The reaction mixture is then filtered.

-

The obtained residue is recrystallized from ethanol to yield the key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5).

This intermediate can then be further reacted with various alkyl halides or substituted benzyl bromides to generate a library of 2-thio-substituted quinazolinone derivatives.[1]

Diagram: Synthetic Workflow for 6-Bromo-Quinazolinone Derivatives

Caption: Synthetic routes for 6-bromo-quinazolinone derivatives.

Anticancer Applications: Targeting Key Signaling Pathways

A significant body of research has been dedicated to the anticancer properties of 6-bromo-quinazolinone derivatives.[1][3] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers.[1][3]

Mechanism of Action: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3] In many cancer cells, this pathway is dysregulated, leading to uncontrolled cell growth. 6-bromo-quinazolinone derivatives have been designed to function as ATP-competitive inhibitors, binding to the ATP-binding site within the EGFR tyrosine kinase domain.[3] This binding event prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling cascades. The ultimate consequence of this inhibition is the induction of cell cycle arrest and apoptosis in cancer cells.[3] Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are based on the quinazoline scaffold and function as EGFR inhibitors.[1]

Diagram: EGFR Signaling Pathway and Inhibition by 6-Bromo-Quinazolinones

Caption: Inhibition of the EGFR signaling pathway.

In Vitro Cytotoxic Activity

The cytotoxic effects of synthesized 6-bromo-quinazolinone derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines.[1][3]

Experimental Protocol: MTT Assay for Cytotoxicity [1][3]

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) are seeded in 96-well plates at a predetermined density and incubated to allow for cell attachment.[1][3]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin, Erlotinib, Doxorubicin) for a specified duration (e.g., 24-48 hours).[1][3]

-

MTT Addition: Following treatment, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Table 1: In Vitro Cytotoxic Activity of Representative 6-Bromo-Quinazolinone Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | Aliphatic linker at SH group | MCF-7 | 15.85 ± 3.32 | [1] |

| 8a | Aliphatic linker at SH group | SW480 | 17.85 ± 0.92 | [1] |

| Erlotinib | (Standard) | MCF-7 | Significantly less potent than 8a | [1] |

| Cisplatin | (Standard) | MCF-7, SW480 | Varies | [1] |

| Doxorubicin | (Standard) | MCF-7, SW480 | Varies | [1] |

Note: Data extracted from multiple sources.[1][3][7] Compound structures and specific substitutions can be found in the cited literature.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the development of novel anti-inflammatory agents a significant research focus.[3] 6-bromo-quinazolinone derivatives have demonstrated promising anti-inflammatory activities.[6][8][9]

In Vivo Evaluation of Anti-inflammatory Activity

A standard and widely accepted in vivo model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema test in rats.[3][6]

Experimental Protocol: Carrageenan-Induced Paw Edema Test [3][10]

-

Animal Grouping: Rats are divided into control, standard, and test groups.

-

Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone) are administered orally or intraperitoneally at a specific dose.[3][9]

-

Induction of Edema: After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Some synthesized 6-bromo-quinazolinone derivatives have shown anti-inflammatory activity comparable to the standard drug ibuprofen.[6][11]

Antimicrobial Activity

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery and development of new antimicrobial agents. 6-bromo-quinazolinone derivatives have been investigated for their potential antibacterial and antifungal activities.[2][3][6][11][12]

Screening for Antimicrobial Activity

The antimicrobial activity of synthesized compounds is often initially screened using the agar disk diffusion method.[3]

Experimental Protocol: Agar Disk Diffusion Method [3]

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

-

Inoculation of Agar Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension.

-

Application of Compounds: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated under appropriate conditions to allow for microbial growth.

-

Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc is measured, providing a qualitative assessment of the compound's antimicrobial activity.

Further quantitative evaluation can be performed using methods like the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution assays.[13]

Conclusion and Future Directions

6-bromo-quinazolinones represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases underscores their potential for further development into novel therapeutic agents. The synthetic accessibility of this core structure allows for the generation of large and diverse chemical libraries, facilitating comprehensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: While EGFR inhibition is a well-established mechanism in cancer, exploring other potential targets for 6-bromo-quinazolinones could broaden their therapeutic applications.

-

In-depth Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds is essential for their translation into clinical candidates.

-

Combination Therapies: Investigating the synergistic effects of 6-bromo-quinazolinones with existing therapeutic agents could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

The continued exploration of the chemical space around the 6-bromo-quinazolinone core holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. (2025). Benchchem.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health.

- (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.

- Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate.

- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)- Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2011). Indian Journal of Pharmaceutical Sciences.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical Pharmacology Journal.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health.

- New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. (2011). PubMed.

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires Publishing.

- Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (n.d.). PubMed.

- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA.

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI.

- NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. (n.d.). Semantic Scholar.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.

- 6‐Bromoquinazolinone derivatives, with their cytotoxicity on MCF‐7 and SW480 cancer cell lines. (n.d.). ResearchGate.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). ResearchGate.

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. mediresonline.org [mediresonline.org]

Introduction: The Quinazolinone Core as a Privileged Scaffold

An In-depth Technical Guide to 2-Mercaptoquinazolin-4(3H)-one Compounds: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically active agents. These are often termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The quinazolinone scaffold is a prominent member of this class, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] This guide focuses on a specific, highly versatile derivative: the 2-mercaptoquinazolin-4(3H)-one core.

This heterocyclic system is characterized by a bicyclic structure where a pyrimidine ring is fused to a benzene ring, featuring a reactive thiol group at the C-2 position and a carbonyl group at C-4. The presence of the mercapto group, in particular, offers a crucial handle for synthetic modification, allowing chemists to introduce a vast array of substituents and fine-tune the molecule's properties. The scaffold exists in a dynamic equilibrium between its thiol and thione tautomeric forms, a characteristic that influences its reactivity and biological interactions.